
N-Ethyl-d3 Maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-d3 Maleimide is an organic compound derived from maleic acid. It contains an amide functional group and is an alkene that is reactive toward thiols. This compound is commonly used to modify cysteine residues in proteins and peptides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Ethyl-d3 Maleimide can be synthesized through various methods. One common method involves the reaction of maleic anhydride with ethylamine under controlled conditions. The reaction typically occurs in an organic solvent such as tetrahydrofuran, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where maleic anhydride and ethylamine are reacted under optimized conditions. The reaction mixture is then subjected to distillation and purification processes to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-d3 Maleimide undergoes several types of chemical reactions, including:
Michael Addition: It acts as a Michael acceptor, reacting with nucleophiles such as thiols to form thioether bonds.
Hydrolysis: At alkaline pH, it can undergo hydrolysis, leading to the formation of maleic acid derivatives.
Common Reagents and Conditions
Major Products Formed
Thioether Bonds: Formed through the reaction with thiols.
Maleic Acid Derivatives: Formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-d3 Maleimide has a wide range of applications in scientific research:
Wirkmechanismus
N-Ethyl-d3 Maleimide exerts its effects through the alkylation of thiol groups in proteins and peptides. This reaction is virtually irreversible and results in the formation of stable thioether bonds. The compound acts as an irreversible inhibitor of cysteine peptidases by alkylating the active site thiol group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylmaleimide: Similar in structure but contains a phenyl group instead of an ethyl group.
N-Methylmaleimide: Contains a methyl group instead of an ethyl group.
Uniqueness
N-Ethyl-d3 Maleimide is unique due to its specific reactivity with thiols and its ability to form stable thioether bonds. This makes it particularly useful in modifying cysteine residues in proteins and peptides, which is not as effectively achieved with other similar compounds .
Eigenschaften
Molekularformel |
C6H7NO2 |
|---|---|
Molekulargewicht |
128.14 g/mol |
IUPAC-Name |
1-(2,2,2-trideuterioethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3/i1D3 |
InChI-Schlüssel |
HDFGOPSGAURCEO-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CN1C(=O)C=CC1=O |
Kanonische SMILES |
CCN1C(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


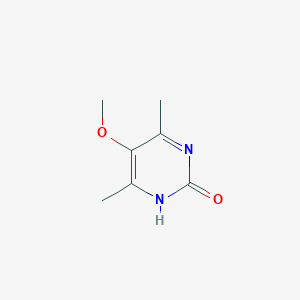
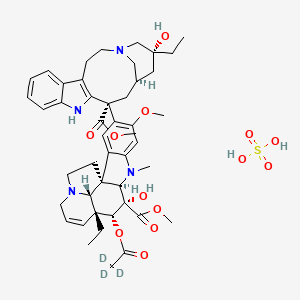
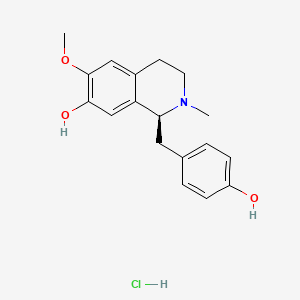

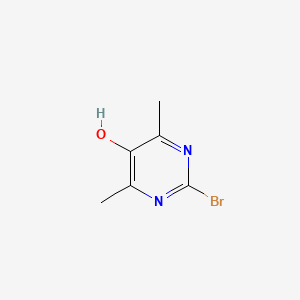
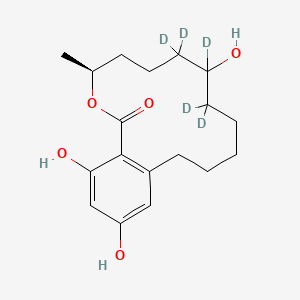
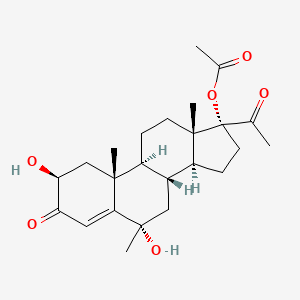


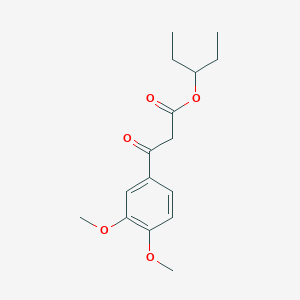


![4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)benzeneethanamine Hydrochloride; 2-[(2,5-Dimethoxy-d6)-4-bromophenyl]ethylamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)phenethylamine Hydrochloride; 2,5-(Dimethoxy-d6)-4-bromophenethylamine Hydrochloride](/img/structure/B13449796.png)

